molecular formula C18H12BrNO3S2 B4777829 2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one

2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one

Cat. No. B4777829
M. Wt: 434.3 g/mol
InChI Key: NFIXVZHXHDRPSR-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiazole family and has a unique structure that gives it its pharmacological activity.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. The compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one are still being studied. However, research has shown that the compound has anti-inflammatory, anti-cancer, and antibacterial properties. The compound has also been shown to have a positive effect on the immune system by increasing the production of cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one in lab experiments include its potent pharmacological activity and unique structure. The compound has shown promising results in the treatment of various diseases and can be used as a lead compound for drug development. However, the limitations of using the compound in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.

Future Directions

There are several future directions for research on 2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one. These include:
1. Investigating the compound's mechanism of action in more detail to fully understand its pharmacological activity.
2. Developing more efficient synthesis methods for the compound to make it more accessible for research.
3. Conducting preclinical and clinical trials to evaluate the safety and efficacy of the compound in humans.
4. Investigating the potential of the compound in the treatment of other diseases, such as viral infections and neurological disorders.
5. Developing analogs of the compound to improve its pharmacological properties and reduce its limitations.
Conclusion
2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one is a compound that has shown promising results in the treatment of various diseases. Its unique structure and potent pharmacological activity make it an attractive candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and evaluate its safety and efficacy in humans.

Scientific Research Applications

2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one has been the subject of several scientific studies due to its potential therapeutic properties. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Its unique structure and mechanism of action make it an attractive candidate for drug development.

properties

IUPAC Name

(4Z)-2-benzylsulfanyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3S2/c19-13-8-16-15(22-10-23-16)7-12(13)6-14-17(21)25-18(20-14)24-9-11-4-2-1-3-5-11/h1-8H,9-10H2/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIXVZHXHDRPSR-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)SC(=N3)SCC4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)SC(=N3)SCC4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-benzylsulfanyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one
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2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one
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2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one
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2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one
Reactant of Route 5
2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one
Reactant of Route 6
2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one

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